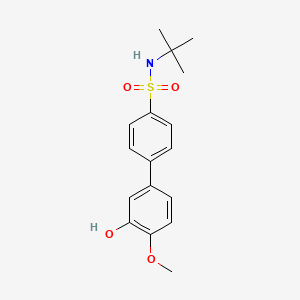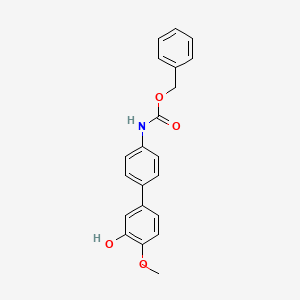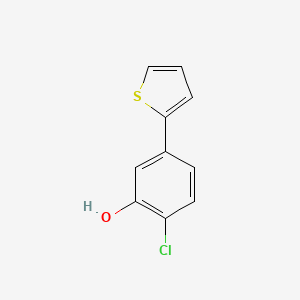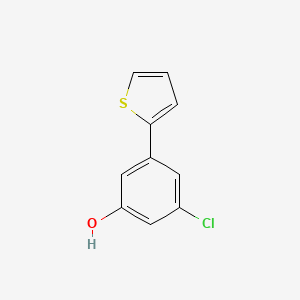
2-Chloro-4-(2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-methylphenyl)phenol, 95% (CMPP) is a phenolic compound that has been extensively studied in scientific research. It is a colorless to pale yellow oil with a melting point of about 61 °C and a boiling point of about 222 °C. CMPP is a widely used laboratory reagent and has a diverse range of applications in organic synthesis and chemical research.
Applications De Recherche Scientifique
2-Chloro-4-(2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used to study the effects of phenolic compounds on the growth and metabolism of various microorganisms, including bacteria, fungi, and algae. It has also been used in studies of the effects of phenolic compounds on plant growth and metabolism. Additionally, 2-Chloro-4-(2-methylphenyl)phenol, 95% has been used in studies of the effects of phenolic compounds on the production of secondary metabolites in plants.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that 2-Chloro-4-(2-methylphenyl)phenol, 95% may act as an antioxidant, scavenging reactive oxygen species in cells and protecting them from oxidative damage. Additionally, 2-Chloro-4-(2-methylphenyl)phenol, 95% may act as a chelator, binding to metal ions and preventing them from participating in chemical reactions. Finally, 2-Chloro-4-(2-methylphenyl)phenol, 95% may act as an inhibitor of some enzymes, preventing them from catalyzing chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(2-methylphenyl)phenol, 95% have been studied in a variety of organisms. In plants, 2-Chloro-4-(2-methylphenyl)phenol, 95% has been found to inhibit the growth of some bacteria, fungi, and algae, as well as to reduce the production of some secondary metabolites. In animals, 2-Chloro-4-(2-methylphenyl)phenol, 95% has been found to reduce the production of some inflammatory cytokines and to inhibit the activity of some enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, it has a low boiling point, making it easy to evaporate. However, 2-Chloro-4-(2-methylphenyl)phenol, 95% also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable, making it difficult to store for long periods of time.
Orientations Futures
The potential future directions for 2-Chloro-4-(2-methylphenyl)phenol, 95% research are numerous. Further studies could be conducted to elucidate the mechanism of action of 2-Chloro-4-(2-methylphenyl)phenol, 95% in more detail. Additionally, further studies could be conducted to explore the potential therapeutic applications of 2-Chloro-4-(2-methylphenyl)phenol, 95%, such as its potential use as an antioxidant or anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of 2-Chloro-4-(2-methylphenyl)phenol, 95% as a chelator or inhibitor of enzymes.
Méthodes De Synthèse
2-Chloro-4-(2-methylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-methylphenol and 2-methylbenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The second step involves the condensation of the resulting product with 2-methylbenzoic acid, which is catalyzed by a Lewis acid such as zinc chloride. The overall reaction yields 2-Chloro-4-(2-methylphenyl)phenol, 95% in an approximate 95% yield.
Propriétés
IUPAC Name |
2-chloro-4-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUIRTDPKYCANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685823 |
Source


|
| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylphenyl)phenol | |
CAS RN |
1261897-08-8 |
Source


|
| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)











